1-Myristoyl-sn-glycerol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

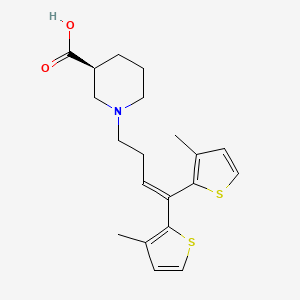

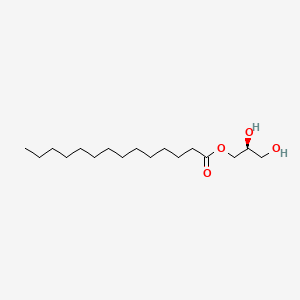

1-myristoyl-sn-glycerol is a 1-acyl-sn-glycerol that is the S-enantiomer of 1-myristoyl glycerol. It is a 1-monomyristoylglycerol and a 1-acyl-sn-glycerol. It is an enantiomer of a 3-myristoyl-sn-glycerol.

MG(14:0/0:0/0:0), also known as mag(14:0/0:0) or 1-monoacylglyceride, belongs to the class of organic compounds known as 1-monoacylglycerols. These are monoacylglycerols containing a glycerol acylated at the 1-position. MG(14:0/0:0/0:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. MG(14:0/0:0/0:0) has been found throughout all human tissues. Within the cell, MG(14:0/0:0/0:0) is primarily located in the membrane (predicted from logP).

Aplicaciones Científicas De Investigación

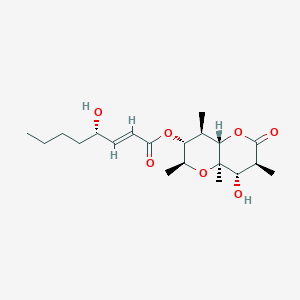

Crystal Structure Analysis in Triacylglycerols

1-Myristoyl-sn-glycerol, as part of mixed chain triacylglycerols (TAGs), has been studied for its crystal structure. The atomic-level structure of the beta' polymorph in asymmetric TAGs like 1,2-dipalmitoyl-3-myristoyl-sn-glycerol (PPM) has been resolved. This research is significant for understanding the physical properties of fat crystals in food emulsions, as their transformation affects these properties (Sato et al., 2001).

Membrane Packing of Stereoisomers

In the context of membrane structure, 1-Myristoyl-sn-glycerol related compounds like bis(monoacylglycero)phosphate (BMP) have been investigated for their thermotropic phase behavior and membrane structure. The study of BMP stereoisomers, including compounds with myristoyl components, contributes to understanding membrane dynamics and structure (Hayakawa et al., 2006).

Bioactive Compounds in Seaweed and Lipid Accumulation

Research on monogalactosyldiacylglycerols (MGDGs) from brown alga has identified compounds including 1-Myristoyl-sn-glycerol derivatives. These compounds exhibit inhibitory effects on lipid accumulation in adipocytes, suggesting potential applications in metabolic health (Ma et al., 2014).

Bilayer Phase Behavior of Phosphatidylcholines

The study of bilayer phase behavior in compounds like 1-myristoyl-2-oleoyl-sn-glycero-3-phosphocholine provides insights into the structural and functional aspects of lipid bilayers, relevant for biological membranes (Tada et al., 2008).

Effects on Bilayer Curvature

Research involving 1,2-Dimyristoyl-sn-glycerol has explored its impact on bilayer curvature and phases. This helps in understanding the structural transitions in lipid bilayers, which is crucial for various biological processes (Alakoskela et al., 2010).

Glycosyl Phosphatidylinositol Myristoylation

The process of glycosyl phosphatidylinositol myristoylation, involving myristoyl-sn-glycerol derivatives, is significant in the context of cellular and molecular biology, particularly in the study of Trypanosoma brucei (Morita et al., 2000).

Neuritogenic Properties

The neuritogenic properties of monoglycerides like 1-O-(myristoyl) glycerol, derived from marine fish, are relevant for understanding neural development and potential therapeutic applications in neurobiology (Yang et al., 2013).

Role in Biological Membranes

The interaction of 1-Myristoyl-sn-glycerol derivatives with biological membranes, as seen in studies involving griseofulvin and phospholipid monolayers, provides insights into the behavior of lipid membranes and the mechanisms of biological activity (Corvis et al., 2006).

Post-Translational Myristoylation

The role of myristoylation, involving 1-Myristoyl-sn-glycerol derivatives, in post-translational modification of proteins is crucial for understanding protein function and interactions, particularly in immune responses and viral replication (Martin et al., 2011).

Propiedades

Nombre del producto |

1-Myristoyl-sn-glycerol |

|---|---|

Fórmula molecular |

C17H34O4 |

Peso molecular |

302.4 g/mol |

Nombre IUPAC |

[(2S)-2,3-dihydroxypropyl] tetradecanoate |

InChI |

InChI=1S/C17H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)21-15-16(19)14-18/h16,18-19H,2-15H2,1H3/t16-/m0/s1 |

Clave InChI |

DCBSHORRWZKAKO-INIZCTEOSA-N |

SMILES isomérico |

CCCCCCCCCCCCCC(=O)OC[C@H](CO)O |

SMILES canónico |

CCCCCCCCCCCCCC(=O)OCC(CO)O |

Descripción física |

Solid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

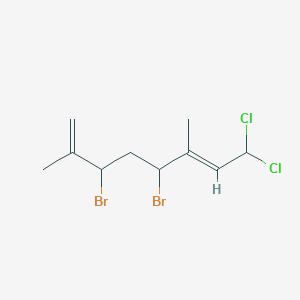

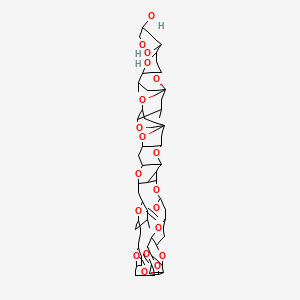

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R*,S*)-4-[1-Ethyl-2-(4-fluorophenyl)butyl]phenol](/img/structure/B1249557.png)

![(2S)-2-amino-N-[(1S)-7,7-dimethyl-1-[[4-(2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-2-bicyclo[2.2.1]heptanyl]-4-methylsulfonylbutanamide;hydrochloride](/img/structure/B1249558.png)

![(1S,2S,5R,6S,9S,11R,13S,15S,16S,17R,19S,21S)-6,21-dimethyl-21-(4-methyl-3-methylidenepentyl)-14,18,20-trioxaheptacyclo[15.4.1.02,16.02,19.05,15.06,11.013,15]docosan-9-ol](/img/structure/B1249563.png)